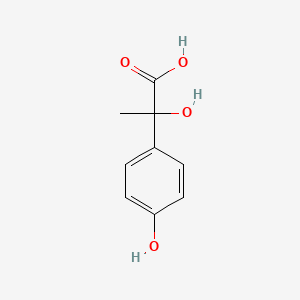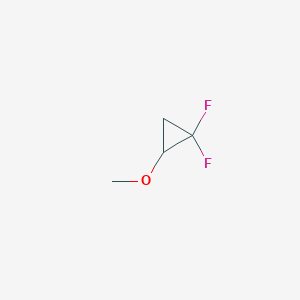
1,1-Difluoro-2-methoxy-cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2-methoxy-cyclopropane is an organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-2-methoxy-cyclopropane typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of chlorodifluoromethane with a suitable alkene in the presence of a base such as potassium hydroxide (KOH) in a solvent like dioxane. The reaction is often catalyzed by tetraphenylarsonium chloride to improve yields .
Industrial Production Methods
Industrial production of difluorocyclopropane derivatives often involves high-temperature reactions. For instance, the reaction of vinyl trichloride with hydrogen fluoride (HF) at elevated temperatures (180-190°C) in the presence of a chrome catalyst can produce various difluorocyclopropane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-2-methoxy-cyclopropane can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: The strained cyclopropane ring can be opened under certain conditions, leading to the formation of more stable compounds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles can be used to replace the fluorine atoms.
Ring-Opening: Catalysts like palladium or nickel can facilitate the ring-opening reactions, especially under hydrogenolysis conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrogenolysis of this compound over palladium or nickel catalysts can lead to the cleavage of the cyclopropane ring, forming various fluorinated compounds .
Applications De Recherche Scientifique
1,1-Difluoro-2-methoxy-cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological activity.
Mécanisme D'action
The mechanism of action of 1,1-difluoro-2-methoxy-cyclopropane involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Difluoro-2-chloroethane
- 1,1-Difluoro-2-methylcyclopropane
- 1,1-Difluoro-2-phenylcyclopropane
Uniqueness
1,1-Difluoro-2-methoxy-cyclopropane is unique due to the presence of both methoxy and difluoro substituents on the cyclopropane ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
59164-22-6 |
|---|---|
Formule moléculaire |
C4H6F2O |
Poids moléculaire |
108.09 g/mol |
Nom IUPAC |
1,1-difluoro-2-methoxycyclopropane |
InChI |
InChI=1S/C4H6F2O/c1-7-3-2-4(3,5)6/h3H,2H2,1H3 |
Clé InChI |
XLRLXCWYRALTOY-UHFFFAOYSA-N |
SMILES canonique |
COC1CC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)

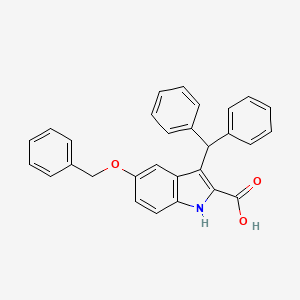

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
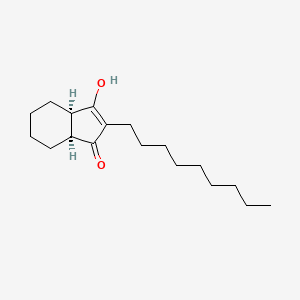
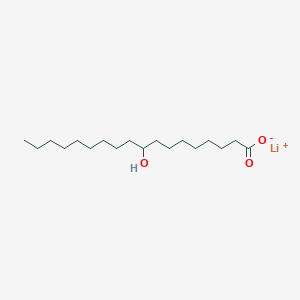
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
